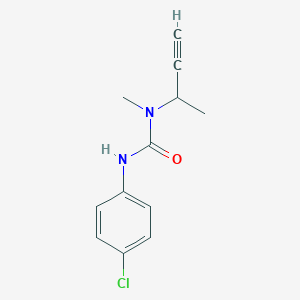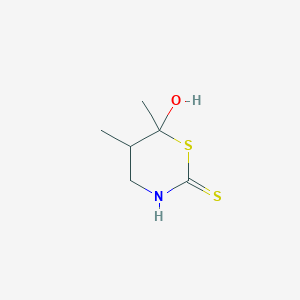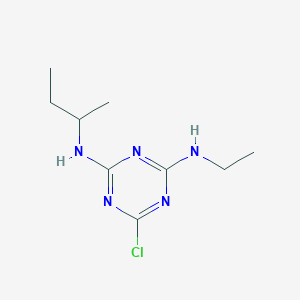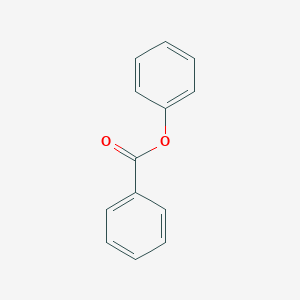
Phenylbenzoat
Übersicht
Beschreibung
Phenyl benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of phenol with benzoic acid. This compound is known for its crystalline structure and is often used in various chemical applications due to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Benzoesäurephenylester hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für andere chemische Verbindungen verwendet.
Biologie: Wird in der Untersuchung von enzymkatalysierten Reaktionen verwendet, an denen Ester beteiligt sind.
Medizin: Wird wegen seiner Stabilität und Reaktivität auf seine potenzielle Verwendung in Arzneimittelverabreichungssystemen untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von Benzoesäurephenylester beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Bei Hydrolysereaktionen wird die Esterbindung durch einen nukleophilen Angriff gespalten, was zur Bildung von Phenol und Benzoesäure führt. Bei der Fries-Umlagerung unterliegt die Verbindung einer Wanderung der Acylgruppe in die ortho- oder para-Position des Phenolrings, die durch den Aluminiumchloridkatalysator erleichtert wird {_svg_2}.
Wirkmechanismus
Target of Action
Phenyl benzoate is a phenyl ester of benzoic acid . It is a compound that is used in various applications, including the synthesis of soluble polyimides . .
Mode of Action
Phenyl benzoate undergoes Fries rearrangement catalyzed by heteropoly acids to yield acylated phenols and esters . It also serves as a precursor that undergoes the intramolecular biaryl coupling reaction to produce intermediates for the synthesis of other compounds .
Biochemical Pathways
It is known that phenyl benzoate can undergo fries rearrangement to yield acylated phenols and esters . This suggests that it may be involved in the metabolism of aromatic compounds.
Result of Action
It is known to be a precursor in the synthesis of other compounds, suggesting that it may have a role in biochemical reactions .
Action Environment
The action of phenyl benzoate can be influenced by various environmental factors. For instance, the presence of heteropoly acids can catalyze the Fries rearrangement of phenyl benzoate . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially influence the stability and efficacy of phenyl benzoate.
Biochemische Analyse
Biochemical Properties
Phenyl benzoate interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it undergoes Fries rearrangement catalyzed by heteropoly acids to yield acylated phenols and esters .
Molecular Mechanism
Phenyl benzoate exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl benzoate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Phenyl benzoate vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Phenyl benzoate is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Phenyl benzoate is transported and distributed within cells and tissues in a manner that is still being researched. It’s known to interact with certain transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It’s possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Benzoesäurephenylester kann durch die Schotten-Baumann-Reaktion synthetisiert werden, bei der Phenol mit Benzoylchlorid in Gegenwart einer wässrigen Natriumhydroxidlösung reagiert . Die Reaktion verläuft wie folgt: [ \text{C}6\text{H}_5\text{OH} + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COO}\text{C}_6\text{H}_5 + \text{HCl} ]
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Benzoesäurephenylester unter Verwendung ähnlicher Verfahren, jedoch in größerem Maßstab, hergestellt. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst die Verwendung großer Reaktoren und die kontinuierliche Überwachung von Reaktionsparametern wie Temperatur, Druck und pH-Wert.
Analyse Chemischer Reaktionen
Reaktionstypen: Benzoesäurephenylester durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Hydrolyse: In Gegenwart einer Säure oder Base kann Benzoesäurephenylester hydrolysiert werden, um Phenol und Benzoesäure zu erzeugen.
Fries-Umlagerung: Bei Erwärmung mit Aluminiumchlorid unterliegt Benzoesäurephenylester einer Fries-Umlagerung, die Hydroxybenzophenon ergibt.
Reduktion: Benzoesäurephenylester kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Benzylalkohol und Phenol reduziert werden.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen mit Wasser.
Fries-Umlagerung: Aluminiumchlorid als Katalysator.
Reduktion: Lithiumaluminiumhydrid unter wasserfreien Bedingungen.
Hauptprodukte:
Hydrolyse: Phenol und Benzoesäure.
Fries-Umlagerung: Hydroxybenzophenon.
Reduktion: Benzylalkohol und Phenol.
Vergleich Mit ähnlichen Verbindungen
Benzoesäurephenylester kann mit anderen Estern wie Benzoesäureethylester und Benzoesäuremethylester verglichen werden:
Benzoesäureethylester: Ähnlich in der Struktur, jedoch mit einer Ethylgruppe anstelle einer Phenylgruppe. Er wird als Aromastoff und in Parfüms verwendet.
Benzoesäuremethylester: Enthält eine Methylgruppe und wird ebenfalls in Duftstoffen und als Lösungsmittel verwendet.
Einzigartigkeit: Benzoesäurephenylester ist aufgrund seiner kristallinen Struktur und seiner Fähigkeit, eine Fries-Umlagerung zu durchlaufen, einzigartig, was bei anderen einfachen Estern nicht üblich ist .
Liste ähnlicher Verbindungen:
- Benzoesäureethylester
- Benzoesäuremethylester
- Benzoesäurebenzylester
Eigenschaften
IUPAC Name |
phenyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJSHPDYVMKCHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048210 | |
| Record name | Phenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an odor of geraniums; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Phenyl benzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21461 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
93-99-2 | |
| Record name | Phenyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylcarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHENYL BENZOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8A3WVZ590 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Phenyl benzoate?
A1: Phenyl benzoate has the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol. [] [https://www.semanticscholar.org/paper/84a17f1dc32f87db51b47bbfeba4a7f16d3a449c]
Q2: What is the typical dihedral angle observed between the phenyl and benzoyl rings in Phenyl benzoate?
A2: The dihedral angle between the phenyl and benzoyl rings in Phenyl benzoate is typically around 55.7°. This angle can vary slightly depending on the presence and position of substituents on the aromatic rings. [] [https://www.semanticscholar.org/paper/987d18ae4591235b41ab5a1d52f9e4d09e0f979e], [] [https://www.semanticscholar.org/paper/085a990380e3cad76443622d6290da993132f090]
Q3: How does the presence of electron-donating or electron-withdrawing groups on the phenyl ring affect the reactivity of Phenyl benzoate derivatives in nucleophilic substitution reactions?
A3: Electron-donating groups generally decrease the reactivity of Phenyl benzoate derivatives towards nucleophiles, while electron-withdrawing groups increase their reactivity. This effect is due to the influence of the substituents on the electron density of the carbonyl carbon, which is the electrophilic center in nucleophilic attack. [] [https://www.semanticscholar.org/paper/0e4ff81316fc1d780800dda779b300de5d3df176]
Q4: What are the potential advantages of using microreactors for the synthesis of Phenyl benzoate?
A4: Microreactors offer several advantages for chemical synthesis, including enhanced mass transfer rates and improved control over reaction parameters. This can lead to higher yields, improved selectivity, and reduced reaction times compared to conventional batch reactors. [] [https://www.semanticscholar.org/paper/15d36b516187a7c982726bdb682e91ecfe057b0c]
Q5: Can zeolites be used as catalysts for reactions involving Phenyl benzoate?
A5: Yes, zeolites have been investigated as catalysts for reactions involving Phenyl benzoate, such as the benzoylation of phenol. The specific activity and selectivity of the zeolite catalyst can be influenced by factors such as the type of zeolite, pore size, and acidity. [] [https://www.semanticscholar.org/paper/4ef26c8197150d3326e920c867912e0928608434]
Q6: What is the role of aluminum chloride in the Fries rearrangement of Phenyl benzoate?
A6: Aluminum chloride acts as a Lewis acid catalyst in the Fries rearrangement of Phenyl benzoate. It coordinates to the carbonyl oxygen of the ester, enhancing the electrophilicity of the carbonyl carbon and facilitating the intramolecular migration of the phenyl group. [] [https://www.semanticscholar.org/paper/4889ef4e7ce7ae04b239319435b1a066935ca36e]
Q7: Have computational chemistry methods been applied to study the properties and reactivity of Phenyl benzoate and its derivatives?
A7: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been employed to investigate various aspects of Phenyl benzoate and its derivatives. These studies provide insights into the electronic structure, molecular geometry, vibrational frequencies, and reactivity of these compounds. [] [https://www.semanticscholar.org/paper/b6834ffa50f6232f267b1aa27d6c62709880e42c]
Q8: How does the position of a halogen substituent on the phenyl ring affect the conformational preferences of halogenated Phenyl benzoates?
A8: The position of a halogen substituent can significantly impact the conformational preferences of halogenated Phenyl benzoates. For example, an F atom at the ortho position (C2) has a lesser effect on the molecular arrangement and conformation compared to an F atom at the para position (C4). [] [https://www.semanticscholar.org/paper/fb63902f45d41a06ac94efef3619ea0ff1512cb1]
Q9: How does the nature of the alkyl or alkoxy substituent affect the mesomorphic properties of phenyl benzoate derivatives?
A9: The length and branching of the alkyl or alkoxy substituent can significantly influence the mesomorphic behavior of phenyl benzoate derivatives. Longer alkyl chains generally favor liquid crystal formation, while branching can disrupt the molecular ordering and hinder mesophase formation. [] [https://www.semanticscholar.org/paper/0118127737016eca14cdcf027d911464b4a8c509]
Q10: What spectroscopic techniques are commonly employed for characterizing Phenyl benzoate?
A10: Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to characterize Phenyl benzoate and its derivatives. These techniques provide valuable information about the functional groups, carbon-hydrogen framework, and molecular weight of the compound, respectively. [] [https://www.semanticscholar.org/paper/2d6bb14ed0e06aaa088e7666d79bbbb979a18cb5], [] [https://www.semanticscholar.org/paper/3a696ae4e4b8b79c19db4415e291c1c2852fc6d8]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

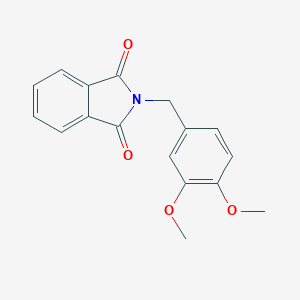
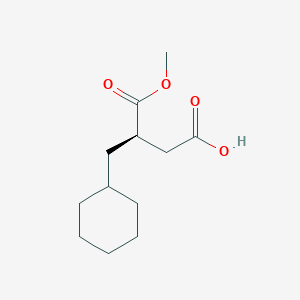

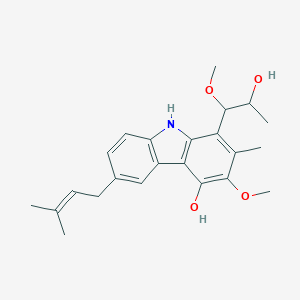
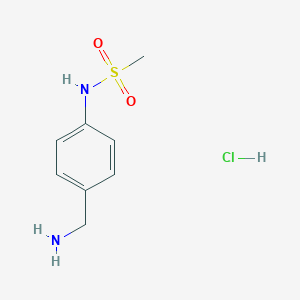
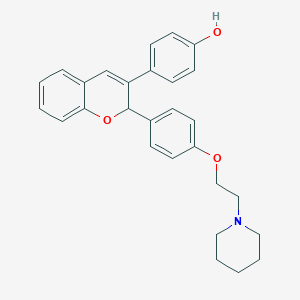
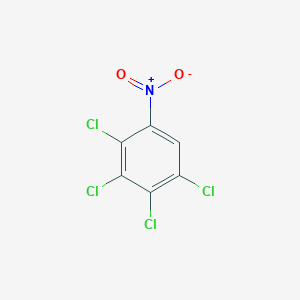
![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)
